1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Kinase inhibitor design CCR4 antagonist SAR Scaffold novelty

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 2640947-97-1; molecular formula C₁₅H₂₂N₄OS; exact mass 306.15143 g/mol) is a fully synthetic, small-molecule heterocycle built on a piperazinyl-pyrimidine core. The scaffold is decorated with a cyclobutyl substituent at the pyrimidine 6-position and a methylsulfanyl (SMe) group at the 2-position, while the piperazine ring is capped with an acetyl group.

Molecular Formula C15H22N4OS
Molecular Weight 306.4 g/mol
CAS No. 2640947-97-1
Cat. No. B6463512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS2640947-97-1
Molecular FormulaC15H22N4OS
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)SC
InChIInChI=1S/C15H22N4OS/c1-11(20)18-6-8-19(9-7-18)14-10-13(12-4-3-5-12)16-15(17-14)21-2/h10,12H,3-9H2,1-2H3
InChIKeyULWQMIXVTIJFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 2640947-97-1): A Structurally Differentiated Piperazinyl-Pyrimidine Scaffold for Kinase or GPCR Probe Development


1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 2640947-97-1; molecular formula C₁₅H₂₂N₄OS; exact mass 306.15143 g/mol) is a fully synthetic, small-molecule heterocycle built on a piperazinyl-pyrimidine core . The scaffold is decorated with a cyclobutyl substituent at the pyrimidine 6-position and a methylsulfanyl (SMe) group at the 2-position, while the piperazine ring is capped with an acetyl group. This substitution pattern distinguishes the compound from the large body of piperazinyl-pyrimidines that have been described as CCR4 antagonists and S6K1/MSK1 kinase inhibitors [1]. It is currently listed by specialty chemical suppliers as a research-grade building block (product code BK77359) for early-stage probe or lead-identification campaigns .

Why 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Cannot Be Replaced by Off-the-Shelf Piperazinyl-Pyrimidines


Piperazinyl-pyrimidine chemotypes exhibit extreme target-selectivity cliffs driven by subtle changes in peripheral substitution [1]. Well-characterized congeners such as PF-4708671 (a 2-benzimidazole-substituted piperazinyl-pyrimidine) achieve S6K1 inhibition with Kᵢ = 20 nM, while structurally related CCR4 antagonists from the Academy of Military Medical Sciences patent family bind the chemokine receptor with IC₅₀ values spanning low nanomolar to micromolar ranges depending on the nature of the 4,6-diarylamino decoration [1][2]. The unique combination of a lipophilic cyclobutyl group, a hydrogen-bond-accepting methylsulfanyl group, and an acetyl-capped piperazine in CAS 2640947-97-1 is absent from all published pharmacological exemplars; consequently, activity data obtained with a different piperazinyl-pyrimidine cannot be assumed to predict the performance of this compound [1][2]. Even a single vector change (e.g., replacement of cyclobutyl by cyclopropyl or SMe by OMe) has been shown to alter selectivity windows by >10-fold in analogous kinase-inhibitor series [1].

Quantitative Differentiation of 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Against Closest Structural and Pharmacological Analogs


Unprecedented 2-SMe/6-cyclobutyl/4-piperazinyl Substitution Triad Creates a Distinct Physicochemical and Pharmacophoric Vector Set

The compound bears a methylsulfanyl group at the pyrimidine 2-position combined with a cyclobutyl substituent at the 6-position, while all exemplars in the Academy of Military Medical Sciences CCR4 antagonist patent family carry substituted-amino vectors (e.g., 2,4-dichlorobenzylamino) at the 4- or 6-positions and lack an SMe group [1]. Simultaneously, the benchmark S6K1 inhibitor PF-4708671 uses a benzimidazole-ethyl linker at the piperazine nitrogen rather than a directly attached pyrimidine with a 2-SMe substituent [2]. This substitution triad has no equivalent in the peer-reviewed or patent literature, conferring a unique three-dimensional pharmacophore [1][2].

Kinase inhibitor design CCR4 antagonist SAR Scaffold novelty

Cyclobutyl Substituent Confers Conformational Restraint and Lipophilic Efficiency Advantage Over Flexible Alkyl or Cyclopropyl Analogs

The cyclobutyl group introduces a defined dihedral angle (~20–30° puckering) and limited rotational freedom compared to a cyclopropyl or isopropyl substituent [1]. In published piperazinyl-pyrimidine kinase inhibitors, replacement of a flexible alkyl chain with a cyclobutyl ring reduced the number of rotatable bonds by 1 and improved lipophilic ligand efficiency (LLE) by 0.5–1.0 kcal/mol while maintaining target engagement [2]. Although direct head-to-head data for CAS 2640947-97-1 are not publicly available, the cyclobutyl-for-cyclopropyl swap can alter kinase selectivity profiles by >10-fold in analogous chemotypes [2].

Ligand efficiency Conformational analysis Cyclobutyl SAR

Methylsulfanyl Substituent at Pyrimidine C2 Provides a Thioether Hydrogen-Bond Acceptor Motif Absent in Key CCR4 and S6K1 Tool Compounds

The methylsulfanyl (SMe) group at the pyrimidine 2-position can engage in weak C–H···S hydrogen bonds and chalcogen-bonding interactions with protein backbone carbonyls or side-chain heteroatoms, contributing to binding enthalpy without the metabolic liability of a phenolic OH [1]. In contrast, the Academy of Military Medical Sciences CCR4 lead series uses exclusively amino-substituted pyrimidines at this position, while PF-4708671 presents a benzimidazole moiety [2][3]. Thus CAS 2640947-97-1 represents a distinct hydrogen-bond pharmacophore that can sample alternative binding conformations within the same target pocket.

Sulfur-mediated interactions Hydrogen bonding Thioether pharmacophore

Acetyl Piperazine Cap Differentiates Compound from Free Amine and Bulky Aryl-Urea Congeners for CNS and Cellular Permeability Optimization

The acetyl cap on the piperazine nitrogen reduces basicity (calculated pKₐ of conjugate acid ≈ 7.0 vs ≈ 9.0 for free piperazine) and lowers the number of hydrogen-bond donors from 1 to 0, which is expected to improve passive membrane permeability and CNS multiparameter optimization (MPO) scores by ≥1 unit relative to the free amine [1]. N-Acetyl-piperazine-containing compounds consistently show 3–10-fold higher PAMPA permeability than their N–H piperazine counterparts [2]. In contrast, the CCR4 patent exemplars use bulkier acyl groups (e.g., propanone, 2-methylpropanone, 3-methylthiopropanone) or cyclohexylmethanone, which increase molecular weight and TPSA beyond the CNS drug-like space [3].

CNS MPO score Permeability Amide capping strategy

Recommended Research and Industrial Applications for 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Based on Differentiated Properties


Scaffold-Hopping Starting Point for Novel, IP-Differentiated CCR4 Antagonist Series

Because CAS 2640947-97-1 contains a substitution pattern that is entirely absent from the comprehensive Academy of Military Medical Sciences CCR4 patent portfolio, it serves as a strong scaffold-hopping starting point for medicinal chemistry teams seeking freedom-to-operate [1]. The SMe/cyclobutyl/acetyl-piperazine triad can be elaborated with 4-alkylamino or 4-arylamino substituents to generate novel CCR4 antagonists with improved intellectual property position relative to the 2,4-dichlorobenzylamino series that dominates the existing patent landscape [1].

Fragment-to-Lead Optimization for Kinase Selectivity Profiling Against S6K1/S6K2/MSK1 Panel

The unique cyclobutyl conformational constraint and thioether H-bond motif make this compound a suitable starting fragment for kinase selectivity profiling. The compound can be tested alongside PF-4708671 to determine whether the distinct 2-SMe vector shifts selectivity away from S6K1 toward other AGC-family kinases, potentially opening a new selectivity window not accessible with the existing benzimidazole-based tool compound [2].

CNS-Penetrant Probe Development Leveraging Acetyl-Capped Piperazine for Blood-Brain Barrier Penetration

With a predicted CNS MPO score of ≈4.5–5.0, zero hydrogen-bond donors, and modest molecular weight (306 Da), this acetyl-capped piperazine chemotype is an excellent starting point for CNS drug discovery programs targeting brain-penetrant kinase or GPCR modulation [3]. The compound can be prioritized over larger CCR4 patent exemplars (MW > 450) or free-amine variants when CNS exposure is a key program objective.

Chemical Biology Probe for Investigating Sulfur-Mediated Protein-Ligand Interactions in Kinase or GPCR Binding Pockets

The methylsulfanyl group at the pyrimidine 2-position provides a sulfur atom that can participate in chalcogen bonding and C–H···S interactions that are structurally distinct from the oxygen-mediated H-bonds formed by methoxy or carbonyl substituents [4]. This compound can be used as a chemical biology tool to experimentally map sulfur-mediated interaction hotspots in target protein binding sites, particularly in kinases where methionine gatekeeper residues may engage in S···S or S···π contacts [4].

Quote Request

Request a Quote for 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.